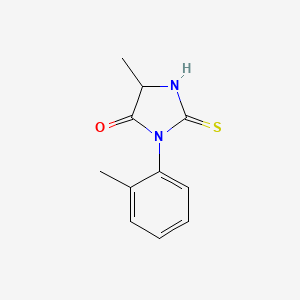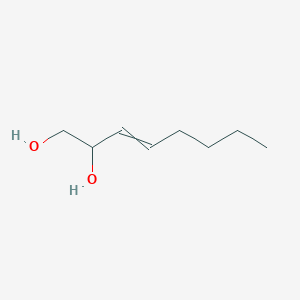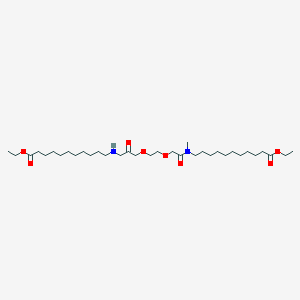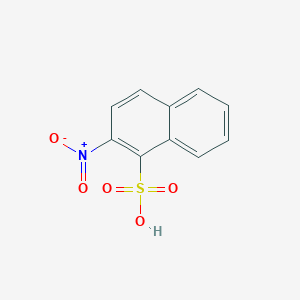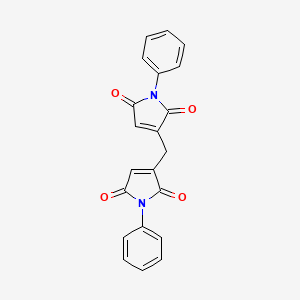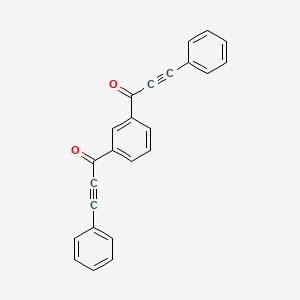
1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is an organic compound with the molecular formula C24H16O2 It is a bis-chalcone derivative, characterized by the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the phenyl rings.
Aplicaciones Científicas De Investigación
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dopamine beta-hydroxylase. The compound binds to the active site of the enzyme, leading to its inactivation and subsequent loss of enzyme activity . This interaction can be influenced by the presence of substrates or competitive inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-en-1-one): A similar bis-chalcone derivative with a double bond instead of a triple bond.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-amine): A derivative with an amine group instead of a ketone group.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-ol): A derivative with a hydroxyl group instead of a ketone group
Uniqueness
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its specific structural features, including the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
41304-89-6 |
|---|---|
Fórmula molecular |
C24H14O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H |
Clave InChI |
ZPKYJPWUKXYQHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)C(=O)C#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


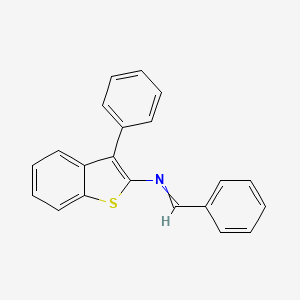
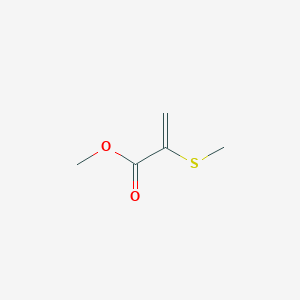

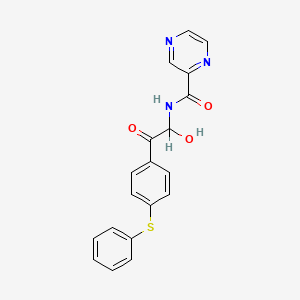
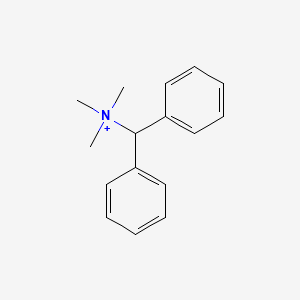

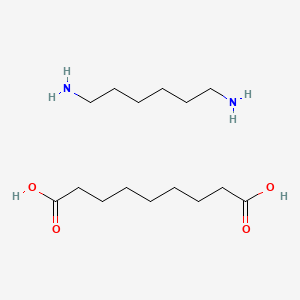
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
